1-(4-ethyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
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Overview
Description
1-(4-ethyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to the inhibition of the aforementioned enzymes . This inhibition disrupts the normal functioning of the bacteria, leading to their death.
Biochemical Pathways
The inhibition of the enzymes mentioned above would disrupt several biochemical pathways essential for the survival and proliferation of bacteria .
Pharmacokinetics
Benzothiazole derivatives have been reported to have a favorable pharmacokinetic profile .
Result of Action
The inhibition of the enzymes by benzothiazole derivatives leads to the disruption of essential biochemical pathways, resulting in the death of the bacteria .
Preparation Methods
The synthesis of 1-(4-ethyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring . The piperidine-4-carboxamide moiety can be introduced through subsequent reactions involving piperidine derivatives and carboxylic acid derivatives . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-(4-ethyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include solvents like dimethylformamide (DMF) and catalysts such as piperidine . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antibacterial and antifungal agent.
Medicine: The compound is being investigated for its potential as an anti-tubercular agent.
Industry: It is used in the development of new materials with specific properties.
Comparison with Similar Compounds
1-(4-ethyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide can be compared with other benzothiazole derivatives, such as:
2-aminobenzothiazole: Known for its antifungal and antibacterial properties.
6-nitrobenzothiazole: Studied for its potential as an anticancer agent.
2-mercaptobenzothiazole: Used as a vulcanization accelerator in the rubber industry.
Properties
IUPAC Name |
1-(4-ethyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-2-10-4-3-5-12-13(10)17-15(20-12)18-8-6-11(7-9-18)14(16)19/h3-5,11H,2,6-9H2,1H3,(H2,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLJSKFLBGJLKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N3CCC(CC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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